molecular formula C7H3ClF3NO4 B6311059 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% CAS No. 2088943-06-8

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97%

Cat. No. B6311059
CAS RN: 2088943-06-8
M. Wt: 257.55 g/mol
InChI Key: SAPBNODSRMPEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% (2C6N4TFP) is a phenol compound with a wide range of applications in the scientific research field. It is a popular compound for use in laboratory experiments due to its ability to act as a catalyst, its low toxicity, and its low cost. 2C6N4TFP has been used in a variety of research areas, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool in pharmacology. In organic synthesis, 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been used as a catalyst for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides. In biochemistry, it has been used as a reagent for the detection of proteins, lipids, and carbohydrates. In pharmacology, it has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% acts as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool in pharmacology. In organic synthesis, it acts as a Lewis acid, forming a complex with the reactants, which increases the rate of reaction. In biochemistry, it acts as a nucleophile, forming a covalent bond with the substrate, which triggers a reaction. In pharmacology, it acts as a ligand, binding to the target molecule and modulating its activity.
Biochemical and Physiological Effects
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the rate of reaction, increase the yield of the reaction, and reduce the amount of byproducts. It has also been shown to have a variety of physiological effects, including increased cell proliferation, increased cell survival, increased mitochondrial respiration, and increased glucose uptake.

Advantages and Limitations for Lab Experiments

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has several advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound, which makes it an ideal choice for use in a variety of experiments. It is also a highly reactive compound, which makes it suitable for use in a variety of reactions. However, it has several limitations for use in laboratory experiments. It is a highly volatile compound, which makes it difficult to store and handle. It is also a highly reactive compound, which can lead to unwanted side reactions.

Future Directions

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has a wide range of potential future applications. It could be used to develop new catalysts for organic synthesis, new reagents for biochemistry, and new tools for pharmacology. It could also be used to develop new drugs and therapeutics. Additionally, it could be used to develop new methods for detecting and quantifying proteins, lipids, and carbohydrates. Finally, it could be used to develop new methods for studying the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-6-nitrophenol with trifluoromethanesulfonic acid to form 2-chloro-6-trifluoromethoxy-4-nitrophenol. The second step involves the reduction of 2-chloro-6-trifluoromethoxy-4-nitrophenol with sodium borohydride to form 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97%.

properties

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBNODSRMPEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.